molecular formula C16H12Cl2N4OS2 B11085951 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11085951
M. Wt: 411.3 g/mol
InChI Key: NWVMDWPDRORLBF-UHFFFAOYSA-N
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Description

    2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide: , also known by its chemical formula , is a compound with interesting biological properties.

  • It contains an anilino group, a thiadiazole ring, and a dichlorophenyl moiety. The compound’s structure suggests potential pharmacological activity.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Amination: Start with aniline (an aromatic amine) and react it with hydrazinecarbothioamide to form the corresponding thiosemicarbazide derivative.

        Acetylation: Treat the thiosemicarbazide with 2-chloroacetyl chloride to introduce the acetamide group.

        Thiadiazole Formation: Cyclize the intermediate by reacting it with carbon disulfide to form the 1,3,4-thiadiazole ring.

    • These reactions can be carried out under appropriate conditions in the laboratory.
    • Industrial production methods may involve scaling up these synthetic routes for large-scale production.
  • Chemical Reactions Analysis

      Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to the presence of sulfur and nitrogen atoms.

      Substitution Reactions: The anilino group can participate in electrophilic aromatic substitution reactions.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and halogenating agents (for substitution) may be used.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction could yield an amine derivative.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely inhibits urease by binding to its active site, preventing the conversion of urea to ammonia and carbon dioxide.
    • Further studies are needed to elucidate the exact molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H12Cl2N4OS2

    Molecular Weight

    411.3 g/mol

    IUPAC Name

    2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

    InChI

    InChI=1S/C16H12Cl2N4OS2/c17-10-6-7-12(18)13(8-10)20-14(23)9-24-16-22-21-15(25-16)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H,20,23)

    InChI Key

    NWVMDWPDRORLBF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

    Origin of Product

    United States

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